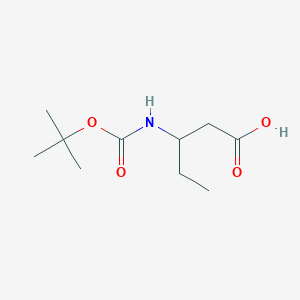

3-(Boc-amino)pentanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557091-78-8 | |

| Record name | 3-tert-Butoxycarbonylamino-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Boc Amino Pentanoic Acid and Analogues

General Strategies for Boc-Protected β-Amino Acid Synthesis

The synthesis of β-amino acids commonly involves the protection of the amino group and the manipulation of the carboxylic acid functionality. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org

The N-Boc protecting group is one of the most common carbamates used in organic synthesis to protect amines. jk-sci.com Its introduction, typically onto a precursor like 3-aminopentanoic acid, renders the amino group less reactive and nucleophilic. total-synthesis.com The standard method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). organic-chemistry.orgjk-sci.com

The reaction mechanism involves a nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640). total-synthesis.com This process is often facilitated by a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, particularly when protecting amino acids. total-synthesis.comjk-sci.com The reaction proceeds to form the N-Boc protected amine, with tert-butanol (B103910) and carbon dioxide as byproducts. total-synthesis.com A variety of conditions have been optimized to improve efficiency and chemoselectivity. For instance, the reaction can be performed in solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, water, or even under solvent-free conditions. jk-sci.comchemicalbook.comresearchgate.net Catalytic amounts of substances like iodine or perchloric acid adsorbed on silica (B1680970) gel have also been shown to promote the reaction efficiently under mild conditions. organic-chemistry.org

The Boc group is notably stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of subsequent chemical transformations. total-synthesis.com This stability allows for orthogonal protection strategies, for example, in combination with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.com Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with Lewis acids. jk-sci.comacsgcipr.org The mechanism involves protonation of the carbamate (B1207046), leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the release of the free amine via a carbamic acid intermediate that decarboxylates. total-synthesis.comjk-sci.com

Table 1: Selected Reagents and Conditions for N-Boc Protection

| Reagent | Catalyst/Base | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Standard and common method. | jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | 1,4-dioxane/Water | Effective for amino acids. | chemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Efficient, practical, and occurs at ambient temperature. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | HClO₄–SiO₂ (catalytic) | Solvent-free | Highly efficient, inexpensive, and reusable catalyst system. | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Water | Catalyst-free and chemoselective method. | organic-chemistry.org |

The carboxylic acid moiety of 3-(Boc-amino)pentanoic acid can be converted into various ester derivatives, which are often key intermediates in peptide synthesis and the creation of other complex molecules. The Fischer esterification is a classical and direct method for this transformation, involving the treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is typically used in large excess, often as the solvent. masterorganicchemistry.commasterorganicchemistry.com

Alternative esterification methods that avoid the strongly acidic conditions of the Fischer method often employ coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of an ester bond under milder conditions. researchgate.netrsc.org These methods are particularly useful when dealing with sensitive substrates. rsc.org For N-Boc protected amino acids, other peptide coupling reagents such as TBTU or COMU can also be utilized. researchgate.net Furthermore, alkylation of the carboxylate with an alkyl halide in the presence of a base like potassium carbonate offers another route to esters. researchgate.net

Studies on the esterification of pentanoic acid with methanol (B129727) using a solid acid catalyst like Amberlyst 15 have demonstrated high conversion rates, highlighting the utility of heterogeneous catalysts which can be easily removed from the reaction mixture. core.ac.uk Safe and efficient methods for synthesizing N-Boc-β³-amino acid methyl esters from α-amino acids have also been developed, avoiding hazardous reagents and demonstrating scalability. rsc.orgnih.gov

Table 2: Common Esterification Methods for N-Boc-Amino Acids

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Fischer Esterification | Alcohol (excess), Acid Catalyst (e.g., H₂SO₄) | Classic, equilibrium-driven method. | masterorganicchemistry.commasterorganicchemistry.com |

| Carbodiimide (B86325) Coupling | DCC or EDC, DMAP (catalytic), Alcohol | Mild conditions, suitable for sensitive substrates. | researchgate.netrsc.org |

| Peptide Coupling | TBTU or COMU, Base, Alcohol | Efficient coupling reagents from peptide chemistry. | researchgate.net |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., MeCN) | Mild, quantitative method with easy workup. | researchgate.net |

| Heterogeneous Catalysis | Alcohol, Solid Acid Catalyst (e.g., Amberlyst 15) | High conversion, easy catalyst removal. | core.ac.uk |

Stereoselective and Enantioselective Synthesis

The creation of stereochemically defined β-amino acids is of paramount importance, as the biological activity of resulting molecules is often dependent on their specific stereochemistry. researchgate.net Methodologies have been developed to control the formation of stereocenters, leading to either diastereomerically or enantiomerically pure products.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. Such approaches often rely on the influence of a pre-existing chiral center in the molecule or the use of a chiral auxiliary. For β-amino pentanoic acid derivatives, these methods can involve diastereoselective additions to prochiral double bonds or the stereocontrolled reduction of ketones. nih.gov

One strategy involves the stereoselective synthesis of β-substituted α,β-diamino acids starting from β-hydroxy amino acids, where the stereochemistry of the starting material directs the outcome of the reaction. uq.edu.au Another powerful method is the Mannich-type reaction, where the addition of an enolate to a chiral imine can proceed with high diastereoselectivity. organic-chemistry.org For example, the addition of enolates to tert-butanesulfinyl imines has been established as a robust method for the asymmetric synthesis of β-amino acids. google.com These reactions generate products with specific relative configurations (syn or anti) at the newly formed stereocenters.

Enantioselective synthesis focuses on producing one enantiomer of a chiral product in excess over the other. This is frequently achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. nih.gov Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids, including carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions.

Catalytic asymmetric hydrogenation of enamines is a prominent strategy. nih.gov Chiral transition metal complexes, often based on rhodium (Rh) or ruthenium (Ru) with chiral phosphine (B1218219) ligands, have been successfully employed to hydrogenate β-enamino esters to yield β-amino acids with high enantioselectivity. Another powerful approach is the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, a reaction that can be catalyzed by chiral Lewis acids or organocatalysts. nih.gov For instance, a copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed, where a chiral ligand controls the regiochemistry and enantioselectivity of the amination, providing access to enantioenriched β-amino acid derivatives. nih.gov Organocatalytic methods, such as those employing chiral Brønsted acids or bases, have also emerged as effective strategies for synthesizing chiral β-amino acids. nih.govrsc.org

Hydroxylated β-amino acid analogues are valuable synthetic targets, and their preparation often involves the asymmetric reduction of a keto group. google.comnih.gov The asymmetric hydrogenation of β-keto esters is a practical and purely chemical route to access β-hydroxy esters in high enantiomeric purity, which can then be further elaborated into the desired hydroxylated β-amino acid. acs.org

A notable advancement is the dynamic kinetic resolution of β-substituted-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation. nih.gov This method allows for the synthesis of anti-α-hydroxy-β-amino acid derivatives with both high diastereoselectivity and high enantioselectivity. nih.gov The process involves the reduction of a racemic α-keto ester, where the catalyst not only reduces the ketone but also controls the stereochemistry at both the α- and β-positions. Similarly, asymmetric hydrogenation of prochiral amino ketones to amino alcohols is a key transformation for producing pharmaceutical intermediates. acs.org These reduction methodologies provide critical access to stereodefined hydroxylated analogues of β-amino pentanoic acid, expanding the structural diversity available for drug discovery and other applications.

Iodolactonization and other Stereocontrolled Cyclization Strategies

Stereocontrolled cyclization strategies are pivotal in synthesizing structurally defined molecules. Iodolactonization, a classic and reliable method, provides a powerful tool for controlling stereochemistry during the formation of cyclic structures from unsaturated precursors. This intramolecular cyclization is initiated by the electrophilic attack of iodine on a double bond, leading to the formation of an iodonium (B1229267) ion intermediate. The subsequent intramolecular nucleophilic attack by a carboxylic acid group results in the formation of an iodolactone.

In the context of synthesizing analogues of this compound, particularly those with constrained geometries, iodolactonization of γ,δ-unsaturated carboxylic acids has proven to be a highly diastereoselective process. nih.gov For instance, the synthesis of constrained dipeptide surrogates like 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids has been achieved using this strategy. nih.gov The process begins with a linear unsaturated precursor, such as (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid, which is derived from a chiral starting material like L-serine. nih.gov

The key iodolactonization step is typically performed by treating the unsaturated dicarboxylic acid with iodine in the presence of a base like cesium carbonate in a suitable solvent such as acetonitrile. nih.gov This reaction proceeds with high facial selectivity, yielding a single major iodolactone product. nih.gov For example, the treatment of a diacid precursor with cesium carbonate and iodine furnished the corresponding methyl ester tetrahydrofuran-2-one in a 55% yield after subsequent esterification. nih.gov The stereochemistry of the newly formed centers in the lactone is controlled by the existing stereocenters in the acyclic precursor. This iodolactone can then be further manipulated, for instance, through intramolecular displacement of the iodide and lactam formation, to yield complex bicyclic amino acid derivatives. nih.gov

Other stereocontrolled cyclization strategies for creating β-amino acid derivatives include base-promoted cyclizations of N-(2-chloro)propionyl amino acid derivatives to form β-lactams, where the stereochemical outcome is dictated by the configuration of the N-(2-chloro)propionyl moiety. acs.org

Preparation of Specific Stereoisomers of this compound

The biological activity of β-amino acids is often dependent on their absolute stereochemistry, making the preparation of specific stereoisomers a critical aspect of their synthesis. Several methodologies have been developed for the enantioselective synthesis of β-amino acids and their derivatives.

One common approach involves the use of chiral auxiliaries or catalysts. For example, the synthesis of chiral β-amino acids with multiple contiguous chiral centers has been achieved through the stereoselective catalytic hydrogenation of a corresponding enamide. capes.gov.br Another powerful technique is the phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases using a chiral quaternary ammonium (B1175870) bromide, which can produce β-alkyl-α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org

Enzymatic resolutions are also a highly effective method for obtaining enantiomerically pure β-amino acids. Lipases, such as Candida antarctica lipase (B570770) A and B, are capable of resolving racemic mixtures of β-amino acid derivatives. Similarly, penicillin acylase can be used in aqueous media to produce specific enantiomers. Biocatalytic methods, such as using a lysine (B10760008) 2,3-aminomutase, can directly convert an α-amino acid to its corresponding β-amino acid, offering an enantiomerically pure product and avoiding the pitfalls of traditional chemical synthesis which often results in racemic mixtures. google.com

For the synthesis of specific isomers of cyclic analogues, such as 3-aminopiperidine derivatives, chiral resolution of intermediates is a key strategy. The synthesis of (R)-3-Boc-amino piperidine (B6355638), an important intermediate for pharmaceuticals, can be achieved by resolving N-Cbz-3-piperidine carboxylic acid with a chiral amine like R-phenylethylamine to obtain a carboxylate salt with high enantiomeric excess (>99%). google.com This resolved intermediate is then carried through subsequent reaction steps, such as ammonolysis and Hofmann rearrangement, without racemization to yield the desired optically pure product. google.comgoogle.com A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has also been developed, utilizing (R)-α-phenylethylamine as a chiral resolving agent and subsequent separation of diastereomers. nih.gov

| Method | Description | Key Reagents/Catalysts | Stereocontrol |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral enamide precursor. capes.gov.br | Chiral metal catalysts (e.g., Rh- or Ru-based). | Substrate and catalyst control. capes.gov.br |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide the reaction stereochemistry. | Evans auxiliaries, sultams. | Auxiliary directs the approach of reagents. |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture by an enzyme. | Lipases (e.g., Candida antarctica lipase), penicillin acylase. | Inherent stereoselectivity of the enzyme. |

| Biocatalytic Conversion | Direct enzymatic conversion of an α-amino acid to a β-amino acid. google.com | Lysine 2,3-aminomutase. google.com | Enzyme-catalyzed stereospecific reaction. google.com |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation with a chiral resolving agent. google.com | Chiral acids or bases (e.g., (R)-α-phenylethylamine). google.comnih.gov | Formation and separation of diastereomers. nih.gov |

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound, such as hydroxylated and aryl-substituted derivatives, expands the chemical space for developing new bioactive molecules. mdpi.com

Hydroxylated Derivatives: The introduction of hydroxyl groups can be achieved through various synthetic strategies. Biocatalytic hydroxylation using specific enzymes offers high regioselectivity. mdpi.com For example, hydroxylases can be used to introduce -OH groups onto the carbon backbone of amino acids. mdpi.com Chemical methods often involve the stereoselective synthesis starting from chiral precursors. For instance, the synthesis of hydroxylated polyamine analogues has been accomplished through multi-step sequences involving the coupling of epoxypropyl or epoxybutyl synthons with diamine building blocks. nih.gov Another approach involves the diazotization of α-amino acids to yield α-hydroxy acids, which can serve as precursors. researchgate.net A unique three-component reaction between an amino acid, an aromatic aldehyde, and a primary alcohol under microwave-assisted alkaline conditions can produce diaryl hydroxyl dicarboxylic acids in a diastereospecific manner. nih.gov

Aryl-Substituted Derivatives: Aryl groups can be introduced onto the pentanoic acid backbone using several modern synthetic methods. Palladium-catalyzed C(sp³)-H activation is a powerful tool for the direct arylation of aliphatic chains. researchgate.net For example, using a chiral ligand like acetyl-protected amino quinoline (B57606) (APAQ), the enantioselective synthesis of γ-aryl analogues can be achieved from γ-aminobutyric acid (GABA) via Pd-catalyzed C-H activation. researchgate.net Other approaches include the conjugate addition of organometallic reagents to α,β-unsaturated esters. For instance, a copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives can produce β-aryl-β-amino acid derivatives. nih.gov The conjugate addition of aryl boronic acids to β-acrylates, catalyzed by a rhodium complex, is another effective method. Additionally, multi-step syntheses starting from aryl aldehydes can be employed to construct the desired aryl-substituted amino acid framework. google.com The synthesis of various aryl-substituted amino propanes has also been reported, providing pathways to related structures. researchgate.net

| Analogue Type | Synthetic Strategy | Example Key Reagents/Conditions | Reference |

| Hydroxylated | Biocatalytic Hydroxylation | Hydroxylase enzymes | mdpi.com |

| Hydroxylated | Epoxide Ring-Opening | N-[(2R)-2,3-epoxypropyl]-N-ethyl p-toluenesulfonamide | nih.gov |

| Hydroxylated | Microwave-Assisted Three-Component Reaction | Amino acid, aromatic aldehyde, alcohol, NaOH | nih.gov |

| Aryl-Substituted | Pd-Catalyzed C-H Activation | Pd(OAc)₂, Chiral Ligand (APAQ), PhI | researchgate.net |

| Aryl-Substituted | Cu-Catalyzed Hydroamination | Cu(OAc)₂, Chiral Ligand, Silane, 1,2-benzisoxazole | nih.gov |

| Aryl-Substituted | Rh-Catalyzed Conjugate Addition | Rh(acac)(ethylene)₂, Aryl boronic acid |

The versatility of the this compound scaffold can be enhanced by introducing a variety of other functional groups, leading to unnatural amino acids with tailored properties for applications in medicinal chemistry and material science. rsc.org

One effective strategy involves the modification of existing functional groups on a precursor molecule. For example, starting with Fmoc-Gln-OtBu derivatives, which contain a side-chain amide, a selective ruthenium-catalyzed reduction can be employed to convert the tertiary amide into a tertiary amine. rsc.org This process is rapid, scalable, and allows for the generation of a library of basic unnatural amino acids by using a diverse range of secondary amines in the initial amide formation. rsc.org The reaction typically uses trimethyldisiloxane (TMDS) and a catalytic amount of Ru₃(CO)₁₂. rsc.org

Another approach is to build the functionalized backbone from simpler starting materials. The synthesis of amino-functionalized metal-organic frameworks (MOFs) often starts with a functionalized linker like 2-aminoterephthalic acid, demonstrating the incorporation of amino groups into larger structures. rsc.orgresearchgate.net For the synthesis of thiocarbamide derivatives, a Boc-protected 3-chloroaniline (B41212) can undergo condensation with various substituted thioureas. gsconlinepress.com The resulting product can then be deprotected to yield the 3-(substitutedthiocarbamide)aniline. gsconlinepress.com

The Arndt-Eistert homologation provides a classic method for extending the carbon chain of an N-protected α-amino acid, which can be adapted to introduce functionality. researchgate.netrsc.org However, this method often involves hazardous reagents like diazomethane (B1218177). Safer alternatives that achieve the same transformation are continuously being developed. rsc.org Nickel-catalyzed carboxylation of functionalized aziridines also presents a route to mono-substituted β-amino acids with a wide functional group tolerance. illinois.edu

Industrial Scale Synthetic Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of safety, efficiency, cost-effectiveness, and environmental impact. rsc.org Process optimization focuses on improving reaction conditions, minimizing waste, and ensuring the scalability of each synthetic step.

For the synthesis of β-amino acid esters, optimization of reaction conditions such as catalyst loading, temperature, and reactant ratios is crucial. researchgate.net For instance, in hydrogen-borrowing amination reactions, adjusting the alcohol-to-amine ratio and the choice of acid additive can significantly impact conversion and selectivity. researchgate.net

Developing safe and efficient synthetic routes is a primary concern for industrial applications. This often means avoiding hazardous reagents commonly used in classical methods, such as diazomethane in the Arndt-Eistert homologation or toxic cyanides. rsc.org Research into safer alternatives, such as improved homologation procedures, is ongoing to make the synthesis of β-amino acids more amenable to large-scale production. rsc.org

Scalability is another key factor. A synthetic route must be robust and reproducible on a large scale. The scalable synthesis of all stereoisomers of 2-aminocyclopentanecarboxylic acid, for example, details procedures for handling large quantities of materials, including extractions and purifications involving liters of solvents and kilograms of reagents. nih.gov Similarly, the manufacturing process for (R)-3-(Boc-Amino)piperidine has been optimized for industrial production. chemicalbook.com This includes using specific catalysts like 10% wet palladium on carbon for hydrogenation steps and defining precise work-up procedures, such as controlled temperature during neutralization and crystallization, to ensure high yield and purity of the final product. google.comchemicalbook.com

The choice of protecting groups is also critical. The tert-butoxycarbonyl (Boc) group is widely used in industrial peptide synthesis due to its stability under various coupling conditions and its ease of removal under mild acidic conditions. The synthesis of Boc-protected amino acids itself has been optimized for industrial scale, often using di-tert-butyl dicarbonate ((Boc)₂O) in mixed solvent systems like acetone/water with a base such as triethylamine to ensure high yields and simple work-up procedures. google.com

Chemical Transformations and Derivatization of 3 Boc Amino Pentanoic Acid Scaffolds

Selective Deprotection Strategies of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is prized in organic synthesis for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. rsc.orgorganic-chemistry.org This allows for the selective deprotection of the amino group without affecting other sensitive functionalities that may be present in the molecule.

The most common method for the removal of the Boc group from 3-(Boc-amino)pentanoic acid involves treatment with a strong acid. Trifluoroacetic acid (TFA), either neat or in a solution with a solvent like dichloromethane (B109758) (CH2Cl2), is frequently employed for this purpose. The reaction proceeds through the acid-catalyzed cleavage of the tert-butyl carbamate (B1207046), generating the free amine as a salt, along with carbon dioxide and isobutylene (B52900) as byproducts. Another common reagent is hydrochloric acid (HCl) in an organic solvent, such as dioxane.

In instances where the substrate contains acid-sensitive functionalities that could be compromised by the harshness of TFA, alternative, milder deprotection protocols can be utilized. These methods are designed to selectively cleave the Boc group while preserving other protecting groups or sensitive structural motifs.

Scavengers, such as anisole (B1667542) or thiophenol, are often added to the deprotection mixture. organic-chemistry.org These agents act to trap the tert-butyl cation that is formed during the reaction, thereby preventing potential side reactions like the alkylation of nucleophilic residues within the molecule. The stability of the Boc group to catalytic hydrogenolysis and various basic conditions allows for orthogonal protection strategies, where other protecting groups like benzyl (B1604629) (Bn) or fluorenylmethyloxycarbonyl (Fmoc) can be removed without affecting the Boc-protected amine. rsc.orgorganic-chemistry.org

Table 1: Common Reagents for Boc Deprotection

| Reagent | Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (CH2Cl2) or neat | Room temperature | Standard and highly effective method. |

| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate | Room temperature | A common alternative to TFA. ucl.ac.uk |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for a variety of chemical modifications, allowing for the extension of the molecular framework and the introduction of diverse functionalities.

Formation of Esters and Amides

The carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in peptide synthesis and the creation of small molecule libraries. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amide bond formation, a crucial reaction in the synthesis of peptides and other complex molecules, is accomplished by coupling the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also employed. rsc.org

Reduction to Alcohol Functionalities

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, yielding 3-(Boc-amino)pentan-1-ol. This transformation opens up further avenues for derivatization, as the resulting alcohol can participate in a range of subsequent reactions.

Common reducing agents for this purpose include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BMS), which are known to selectively reduce carboxylic acids in the presence of other functional groups like the Boc-protected amine. The reduction process typically involves the formation of a borate (B1201080) ester intermediate, which is then hydrolyzed to afford the desired alcohol.

Modifications at the Amino Group (Post-deprotection)

Following the selective removal of the Boc protecting group, the newly liberated primary amine of the resulting 3-aminopentanoic acid becomes available for a host of derivatization reactions. This allows for the introduction of a wide variety of substituents at this position, significantly expanding the chemical diversity of the scaffold.

Acylation and Alkylation Reactions

The free amine is nucleophilic and readily undergoes acylation with acyl chlorides, anhydrides, or other activated carboxylic acids to form amides. This reaction is fundamental for building peptide chains or introducing specific acyl groups to modify the properties of the molecule.

Alkylation of the amino group can be achieved using alkyl halides or other electrophilic alkylating agents. google.com This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents used. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

Nucleophilic Substitution and Derivatization Reactions

The deprotected amino group can act as a nucleophile in various substitution reactions. researchgate.net For instance, it can react with sulfonyl chlorides to form sulfonamides. Furthermore, the amine can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the aza-Michael addition. These reactions allow for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Guanidination of Amino-Protected Precursors

The transformation of a primary amine into a guanidinium (B1211019) group, known as guanidination or guanylation, is a critical modification in medicinal chemistry for mimicking the side chain of arginine. For a scaffold such as this compound, this conversion would typically be performed on a precursor molecule where the amino functionality is available for reaction. This often involves starting with a related molecule, such as a protected ornithine analogue, and applying the guanidinylation reaction to the side-chain amine. nih.gov

The direct guanidination of the Boc-protected amine of this compound is not feasible as the Boc group serves as a protecting group. Instead, a synthetic strategy would involve a precursor, such as a diamine derivative of the pentanoic acid backbone, where one amine is selectively revealed for guanidinylation while the other remains protected.

A variety of reagents have been developed for the efficient and mild conversion of amines to guanidines. organic-chemistry.org The choice of reagent often depends on the substrate's complexity and the desired protecting groups on the final guanidinium moiety. Common strategies involve the use of pyrazole-based reagents, S-methylisothioureas, or cyanamides. organic-chemistry.orgresearchgate.net For instance, N,N′-di-Boc-1H-pyrazole-1-carboxamidine is a widely used reagent that reacts with primary amines under mild conditions to yield the corresponding N,N′-di-Boc-protected guanidine (B92328). nih.govresearchgate.net This method is advantageous as it proceeds cleanly and is compatible with various functional groups. researchgate.net Another effective approach utilizes N,N'-bis-Boc-S-methylisothiourea, often activated with a promoter like mercury chloride or more environmentally benign reagents such as cyanuric chloride, to react with amines. organic-chemistry.orgresearchgate.net

The reaction conditions are generally mild, often proceeding at room temperature, and can be applied in both solution-phase and solid-phase synthesis. researchgate.netgoogle.com The resulting protected guanidine can be deprotected under acidic conditions to yield the free guanidinium group. researchgate.net This direct guanidinylation protocol allows for the early-stage introduction of the guanidine functionality, which can be carried through subsequent synthetic steps in a protected form. nih.gov

Table 1: Common Reagents for Guanidination of Primary Amines

| Reagent Class | Specific Example | Activating Agent/Conditions | Key Features |

| Pyrazole-Carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Typically none required; mild conditions | High efficiency, clean reaction, suitable for solid-phase synthesis. researchgate.netresearchgate.net |

| S-Methylisothioureas | N,N'-bis-Boc-S-methylisothiourea | HgCl₂, Cyanuric Chloride (TCT) | Effective for a range of amines, including hindered ones. organic-chemistry.orgresearchgate.net |

| Triflylguanidines | N,N'-di-Boc-N"-triflylguanidine | Triethylamine (B128534) | Highly reactive, suitable for unreactive aromatic amines and solid-phase applications. google.comgoogle.com |

| Cyanamides | Cyanamide | Scandium(III) triflate (catalytic) | Proceeds in water, useful for water-soluble substrates like peptides. organic-chemistry.org |

Advanced Side Chain Modifications and Heterocycle Integration

Incorporation of Heterocyclic Moieties (e.g., azetidine (B1206935), oxetane (B1205548), pyrazole)

The incorporation of heterocyclic rings into molecular scaffolds is a powerful strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. For the this compound framework, such modifications would typically involve functionalization of the ethyl side chain or the carboxylic acid terminus.

Azetidine and Oxetane: Azetidines (four-membered nitrogen heterocycles) and oxetanes (their oxygen-containing counterparts) are strained rings that can act as valuable bioisosteres for other chemical groups. researchgate.netrsc.orgnih.gov For example, an oxetane can serve as a surrogate for a gem-dimethyl or carbonyl group, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. nih.govacs.org The introduction of these moieties is frequently carried out in the later stages of a synthesis to fine-tune the properties of a lead compound. nih.gov

Synthesizing these structures on a this compound backbone would require a multi-step approach. magtech.com.cn A common method involves the intramolecular cyclization of a linear precursor. researchgate.netorganic-chemistry.org For instance, the carboxylic acid could be reduced and the ethyl side chain functionalized to create a 1,3-amino alcohol or a related diol derivative, which could then be cyclized to form the corresponding azetidine or oxetane ring. researchgate.netacs.org

Pyrazole (B372694): Pyrazole-containing amino acids are of significant interest due to their diverse biological activities. acs.org The synthesis of a pyrazole moiety can be achieved through several established routes, most commonly via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an appropriately substituted α,β-unsaturated ketone. nih.govrsc.orgchim.it To integrate a pyrazole into the this compound structure, the existing backbone would first need to be converted into a suitable precursor. For example, oxidation of the carbon backbone could generate a β-keto acid, which could then undergo a reaction with hydrazine to form the pyrazole ring. rsc.orgthieme-connect.com

Introduction of Unsaturated Moieties (e.g., alkenyl, alkynyl)

The introduction of unsaturated functionalities like alkenyl (C=C) and alkynyl (C≡C) groups provides rigid structural constraints and offers handles for further chemical modifications, such as click chemistry. nih.gov The synthesis of amino acids containing these moieties is a key area of research. nih.gov

For a saturated scaffold like this compound, introducing unsaturation would necessitate a synthetic conversion of a part of the backbone. A unified synthesis approach can often provide access to β-alkynyl, β-alkenyl, and β-alkyl β-amino acid derivatives from a common intermediate. researchgate.net

Alkene Synthesis (Alkenylation): An alkene can be introduced via several classic organic reactions. For example, the carboxylic acid could be reduced to an aldehyde, which can then participate in a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphorus ylide to generate a C=C bond. A recently developed method for the synthesis of quaternary α-alkenyl substituted amino acids involves the hydroalkylation of alkynes with imidazolidinone derivatives, yielding products with high E-selectivity. nih.govrsc.org

Alkyne Synthesis (Alkynylation): Alkynes can be installed using methods such as the Corey-Fuchs or Seyferth-Gilbert reactions on an aldehyde derived from the parent amino acid. A highly versatile method for creating alkynyl-substituted amino acids involves Sonogashira cross-coupling. nih.govacs.org This would require converting a portion of the this compound backbone into a halide (e.g., an iodide), which could then be coupled with a terminal alkyne under palladium-copper catalysis. acs.org

Table 2: Selected Methods for Introducing Unsaturation

| Reaction Name | Precursor Functional Group | Reagent(s) | Resulting Moiety |

| Horner-Wadsworth-Emmons | Aldehyde | Phosphonate ester, Base | Alkenyl |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Seyferth-Gilbert Homologation | Aldehyde | Ohira-Bestmann reagent | Alkynyl |

| Asymmetric Hydroalkylation | Imidazolidinone derivative | Alkyne, LiHMDS | Alkenyl |

Oxidative and Reductive Transformations on the Carbon Backbone

Modifying the carbon skeleton of this compound through oxidation and reduction opens pathways to a diverse range of derivatives with altered stereochemistry and functionality.

Oxidative Transformations: The oxidation of amino acids can target either the side chain or the peptide backbone, leading to a variety of functionalized products. ethernet.edu.etresearchgate.net In nature, enzymes like cytochromes P450 catalyze specific hydroxylations of amino acids. rsc.org In a laboratory setting, small-molecule iron catalysts can facilitate targeted C-H oxidative modifications of amino acids and peptides while preserving the stereochemistry at the α-carbon. nih.gov

For this compound, oxidation could introduce a hydroxyl group at the β- or γ-position of the pentanoyl chain. This creates valuable β-hydroxy-α-amino acid derivatives, which are important building blocks. nih.govrsc.org The stereoselective synthesis of these compounds is crucial as it introduces a new chiral center. The oxidation of amino acids can ultimately lead to the formation of α-keto acids, which are key metabolic intermediates. ethernet.edu.et Furthermore, oxidative processes can convert arginine and proline residues into glutamyl semialdehyde, demonstrating the potential for interconversion between amino acid structures within a protein. nih.gov

Reductive Transformations: Reduction reactions primarily target the carboxylic acid functionality. The conversion of the carboxyl group of an amino acid to a primary alcohol yields a valuable chiral amino alcohol. semanticscholar.org This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·SMe₂). The resulting (3R/S)-3-(Boc-amino)pentan-1-ol is a versatile intermediate for further synthesis.

If the carbon backbone is first oxidized to a ketone (e.g., a β-keto ester derivative), subsequent reduction of the ketone provides access to 1,3-amino alcohols. The stereochemical outcome of this reduction can often be controlled. For example, the reduction of β-amino ketones with samarium(II) iodide can selectively produce either the syn or anti diastereomer, depending on the nature of the nitrogen protecting group. nih.gov This allows for precise control over the relative stereochemistry of the newly formed hydroxyl and existing amino groups.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Target Functional Group | Typical Reagent(s) | Product Functional Group |

| Oxidation | Aliphatic C-H | Iron catalysts, O₂ | Hydroxyl (-OH) |

| Oxidation | α-Amino group | Transaminases | α-Keto acid |

| Reduction | Carboxylic Acid | LiAlH₄, Borane (BH₃) | Primary Alcohol (-CH₂OH) |

| Reduction | Ketone | NaBH₄, SmI₂ | Secondary Alcohol (-CH(OH)-) |

Conformational Analysis and Structural Investigations of 3 Boc Amino Pentanoic Acid Systems

Theoretical Approaches to Conformational Preferences

Computational chemistry provides powerful tools to explore the conformational possibilities of a molecule and to identify the most stable structures. These methods are essential for rationalizing experimental findings and for predicting molecular behavior.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to calculate the electronic structure and energy of a molecule. scirp.org These calculations can accurately predict the relative energies of different conformers. For β-amino acids, studies have shown that both DFT and HF methods can identify stable conformations by systematically varying the dihedral angles of the molecular backbone. scirp.org

In a theoretical study of β-alanine, a simpler analogue, both HF and DFT calculations predicted five stable conformations. scirp.org The relative energies of these conformers are influenced by factors such as intramolecular hydrogen bonding and steric hindrance. For 3-(Boc-amino)pentanoic acid, similar calculations would involve mapping the potential energy surface by rotating the key dihedral angles along the C-C backbone and the C-N bond of the Boc-amino group. The results of such calculations typically show that solvation effects, often modeled using a Polarizable Continuum Model (PCM), generally stabilize the conformers compared to the gas phase. scirp.org

A representative table of calculated relative energies for different conformers of a model N-Boc-β-amino acid is shown below, illustrating the typical energy differences found between stable conformations.

| Conformer | Dihedral Angles (φ, θ, ψ) | Relative Energy (kcal/mol) - Gas Phase (DFT) | Relative Energy (kcal/mol) - Solvated (DFT/PCM) |

| 1 | (-160°, 65°, 170°) | 0.00 | 0.00 |

| 2 | (70°, -75°, 165°) | 0.85 | 0.55 |

| 3 | (-80°, 175°, -170°) | 1.20 | 0.90 |

| 4 | (170°, -60°, 70°) | 2.10 | 1.50 |

Note: The data in this table is illustrative and based on findings for similar β-amino acid systems. scirp.org Dihedral angles are defined as φ (N-Cβ), θ (Cβ-Cα), and ψ (Cα-CO).

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its dynamic behavior. nih.gov By simulating the motion of atoms based on a force field, MD can sample a wide range of conformations and identify the most frequently visited, and therefore most probable, structures.

For a molecule like this compound, an all-atom MD simulation in a solvent box (e.g., water or chloroform) would reveal the flexibility of the pentanoic acid chain and the Boc protecting group. nih.gov The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angle distributions, intramolecular distances, and the formation and breaking of transient hydrogen bonds. These simulations can highlight considerable conformational flexibility and the mobility of the molecule as a whole within its environment. nih.gov

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. By systematically calculating the energy for a grid of geometries, a map of the energy landscape can be created. researchgate.net The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For this compound, a 2D-PES could be generated by plotting the energy as a function of two key dihedral angles, for instance, the Cα-Cβ and Cβ-N bond rotations. This would reveal the low-energy regions and the barriers to conformational change. Studies on similar dipeptides show that such surfaces are crucial for understanding the folding and secondary structure preferences of peptide chains. researchgate.net

Experimental Spectroscopic Studies for Conformational Elucidation

While theoretical methods provide a detailed picture of the possible conformations, experimental techniques are necessary to validate these predictions and to determine the predominant conformations under specific conditions.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For conformational analysis, key parameters include chemical shifts, coupling constants (³J), and Nuclear Overhauser Effect (NOE) correlations.

The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation. For instance, studies on N-Boc-protected amino acids have shown a correlation between the ¹³C chemical shifts of the carbonyl carbons and the polarity of the solvent, which reflects changes in intermolecular interactions and conformation. mdpi.com In non-polar solvents, intramolecular hydrogen bonding can significantly affect chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for structure determination. The observation of an NOE between the Boc group protons and protons on the pentanoic acid backbone would indicate a folded conformation.

A sample table of ¹H NMR data for a related N-Boc-β-amino acid derivative is presented below, illustrating the kind of data used for conformational analysis. researchgate.netrsc.org

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Inferred Information |

| NH | 4.70 | broad d | 8.5 | Indicates a specific orientation of the N-H bond relative to the Cβ-H. |

| Cα-H₂ | 2.45 | m | - | Complex multiplicity suggests diastereotopic protons due to a chiral center or folded conformation. |

| Cβ-H | 4.10 | m | - | Its chemical shift is influenced by the neighboring amine and carboxyl groups. |

| Boc-(CH₃)₃ | 1.44 | s | - | A single sharp peak is characteristic of the tert-butyl group. |

IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of an intramolecular hydrogen bond, for example between the N-H of the Boc-amino group and the carbonyl oxygen of the carboxylic acid, results in a characteristic shift of the stretching frequencies of the involved groups.

Specifically, the N-H stretching vibration, which typically appears as a sharp band around 3400-3500 cm⁻¹, will broaden and shift to a lower frequency (e.g., 3300 cm⁻¹) upon hydrogen bond formation. youtube.com Similarly, the C=O stretching frequency of the carboxylic acid may also be affected. A key experimental strategy to distinguish between intramolecular and intermolecular hydrogen bonding is to record spectra at different concentrations. The position of a band due to intramolecular hydrogen bonding will be independent of concentration, whereas bands from intermolecular hydrogen bonds will shift and change in intensity upon dilution. youtube.comnih.gov

Studies on related amino alcohol systems have demonstrated that the red-shift of the O-H or N-H stretching frequency provides a measure of the hydrogen bond strength. arxiv.org

| Vibrational Mode | Typical Frequency (cm⁻¹) (Non-H-bonded) | Expected Frequency (cm⁻¹) (Intramolecular H-bonded) |

| N-H stretch | ~3450 | ~3300 (broad) |

| C=O stretch (acid) | ~1710 | ~1690 |

| C=O stretch (Boc) | ~1690 | ~1670 |

Note: The data in this table is illustrative and based on general principles and data for similar compounds. youtube.comamolf.nl

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structures of peptides and proteins. It relies on the differential absorption of left and right circularly polarized light by chiral chromophores. nih.gov In the context of systems involving this compound, the primary chromophore of interest is the peptide or amide bond. The CD spectrum in the far-UV region (typically 180-240 nm) is particularly sensitive to the regular, repeating conformations of the peptide backbone, such as α-helices and β-sheets. nih.gov

For β-peptides, which are composed of β-amino acids like 3-aminopentanoic acid, CD spectroscopy is instrumental in identifying and characterizing helical folds and other ordered structures in solution. ethz.ch While the absolute spectra can differ from those of α-peptides, characteristic CD signals allow for the elucidation of secondary structure. For instance, studies on protected pentadecapeptides have used CD to determine helix content by monitoring the intensity of the minimum at 222 nm. oup.com The technique is sensitive enough to detect conformational changes induced by factors such as solvent composition or temperature. nih.gov

However, the interpretation of CD spectra for small, flexible molecules can be complex. The spectrum of a given peptide is an average of all the conformations present in the solution. ethz.ch Computational studies have shown that even structures within the same conformational cluster can exhibit significant variations in their calculated CD spectra, highlighting the sensitivity of the technique to subtle local structural differences. ethz.ch Therefore, CD spectroscopy is often used in conjunction with other techniques like NMR and computational modeling to provide a comprehensive understanding of the secondary structure of molecules like this compound and its derivatives.

Influence of Protecting Groups and Side-Chain Modifications on Conformational Space

The conformational landscape of an amino acid is significantly influenced by the nature of its protecting groups and any modifications to its side chain. In this compound, the tert-butoxycarbonyl (Boc) group plays a crucial role in dictating conformational preferences. The Boc group, commonly used in peptide synthesis to protect the amino group, is sterically demanding. organic-chemistry.orgug.edu.pl This steric bulk can restrict the rotation around the N-Cα bond, thereby limiting the available conformational space and favoring specific backbone torsion angles.

The Boc group itself can participate in stabilizing interactions. The carbonyl oxygen of the carbamate (B1207046) can act as a hydrogen bond acceptor, leading to the formation of well-defined secondary structures like β-turns. nih.govmdpi.com This is a recurring motif in Boc-protected peptides, where the Boc C=O group forms an intramolecular hydrogen bond with a downstream amide proton, stabilizing a folded conformation. nih.govacs.org

Studies on various protected peptides have demonstrated that while the primary role of a protecting group is to ensure chemoselectivity during synthesis, its influence on peptide aggregation and secondary structure is significant. oup.com The choice of protecting group can affect the stability of β-sheet structures, although the stabilizing potentials for many common groups are often similar. oup.com Side-chain modifications on the pentanoic acid backbone would further modulate the conformational preferences. The introduction of different alkyl or functional groups at the C2, C4, or C5 positions would alter steric and electronic properties, influencing the molecule's propensity to adopt specific folded or extended conformations. Statistical surveys of known protein structures confirm that amino acids have distinct conformational preferences that guide the formation of secondary structures. nih.gov

Solvent Effects on Preferred Conformational States

The conformational equilibrium of this compound is highly dependent on the solvent environment. Solvents influence conformation through various interactions, including hydrogen bonding, dielectric effects, and solvophobic interactions. researchgate.netnih.gov

In aqueous solutions, the interactions between the amino acid and water molecules are paramount. Studies on ω-amino acids, including 5-aminopentanoic acid, have investigated how solute-solvent interactions affect properties like viscosity, which is related to molecular conformation and hydration. researchgate.net These studies indicate that ω-amino acids act as water "structure-making" solutes. The hydrophobic ethyl side chain of this compound would likely promote hydrophobic collapse in water to minimize its exposure to the solvent, while the polar carboxyl and Boc-protected amino groups would interact favorably with water molecules.

In organic solvents, the effects can be markedly different. Non-polar solvents may favor conformations stabilized by intramolecular hydrogen bonds, as the energetic penalty for unsatisfied hydrogen bond donors and acceptors is high. For example, the formation of β-turns stabilized by a hydrogen bond involving the Boc group is a common feature observed for protected peptides in solvents like chloroform (B151607) (CDCl₃). acs.org In contrast, polar, hydrogen-bonding solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt intramolecular hydrogen bonds by competing for the hydrogen bond donors and acceptors, leading to a more flexible or extended conformation. Research has shown that the helical propensity of peptides can change dramatically with solvent environment, such as during titrations with methanol (B129727), indicating a shift in conformational preferences. nih.gov Therefore, the choice of solvent is a critical factor in controlling and studying the conformational states of this compound systems.

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

Intramolecular hydrogen bonds are key non-covalent interactions that define the three-dimensional structure of this compound and related peptide systems. The Boc protecting group is frequently involved in the formation of these bonds, which stabilize specific folded conformations. A common structural motif is the 10-membered hydrogen-bonded ring, which corresponds to a β-turn. This occurs when the carbonyl oxygen of the Boc group acts as an acceptor for the hydrogen atom of a downstream amide (N-H) group. mdpi.comacs.org

Detailed structural studies using X-ray crystallography and NMR spectroscopy have provided concrete evidence for these interactions. For instance, in hybrid tripeptides, an intramolecular N-H···O hydrogen bond between the Boc C=O and the NH of a C-terminal residue has been explicitly identified. nih.govacs.org The parameters for such bonds, including donor-acceptor distance and angle, can be precisely determined from crystal structures.

| Peptide System | Interaction Type | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| Boc-Trp-Aib-aromatic β-amino acid (Peptide 1A) | C–H···π | Boc CH···Aromatic Ring | 2.68 (Datm) | 157 | nih.govacs.org |

| Boc-Trp-Aib-6-amino-coumarin-3-carboxylic acid (Peptide 2A) | N–H···O | Coumarin NH···Boc C=O | - | - | nih.govacs.org |

| Boc-Trp-Aib-6-amino-coumarin-3-carboxylic acid (Peptide 2A) | C–H···π | Boc CH···Coumarin Ring | 2.83 (Datm) | 155 | nih.govacs.org |

| Boc-L-Val-ΔPhe-ΔPhe-L-Ala-OCH₃ | N–H···O | ΔPhe3 NH···Boc C=O | - | - | nih.gov |

| Boc-L-Val-ΔPhe-ΔPhe-L-Ala-OCH₃ | N–H···O | Ala4 NH···Val1 C=O | - | - | nih.gov |

Applications As Chiral Building Blocks and in Peptidomimetic Design

Utilization in Modern Peptide Synthesis Methodologies

3-(Boc-amino)pentanoic acid is readily integrated into standard peptide synthesis protocols. The Boc protecting group is a cornerstone of many synthetic strategies, valued for its stability under various coupling conditions and its clean, acid-labile removal. nih.govnih.gov

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated assembly of peptide chains on a solid resin support. beilstein-journals.org The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, one of the original and still relevant approaches, is particularly well-suited for incorporating residues like this compound. nih.gov

The process involves a repeated cycle of deprotection and coupling. In a typical cycle to incorporate a 3-aminopentanoic acid residue, the N-terminal Boc group of the resin-bound peptide chain is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA). nih.govpeptide.com This reveals a free amino group, which is then neutralized. Subsequently, the incoming this compound is activated—often using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxy-benzotriazole (HOBt) to prevent racemization—and coupled to the resin-bound amine, extending the peptide chain. The entire process, from initial resin attachment to final cleavage from the support, is outlined in the table below.

Table 1: Key Stages of Boc-SPPS for Incorporating a 3-Aminopentanoic Acid Residue

| Stage | Description | Reagents |

| 1. Deprotection | The N-terminal Boc group of the peptide chain attached to the solid support is removed. | Trifluoroacetic Acid (TFA) |

| 2. Neutralization | The resulting protonated amine (trifluoroacetate salt) is neutralized to the free amine. | A tertiary amine, e.g., N,N-diisopropylethylamine (DIEA) |

| 3. Activation | The carboxylic acid of the incoming this compound is activated to facilitate amide bond formation. | Coupling reagents (e.g., DCC, HBTU, HATU) with additives (e.g., HOBt) |

| 4. Coupling | The activated this compound is added to the resin, reacting with the free amine to form a new peptide bond. | Activated amino acid in a suitable solvent (e.g., DMF, DCM) |

| 5. Final Cleavage | After all residues are coupled, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Strong acid, typically anhydrous Hydrogen Fluoride (HF) |

This cyclical strategy allows for the precise and automated incorporation of β-amino acids into a growing peptide chain, forming a modified, non-natural backbone. beilstein-journals.org

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a critical technique, especially for large-scale production or for peptides that are difficult to synthesize on a solid support. nih.govlibretexts.org In this approach, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step. beilstein-journals.org

The use of this compound in SolPPS follows a classical workflow:

Carboxyl Group Protection : The C-terminus of one amino acid (or peptide fragment) is protected, often as a methyl or benzyl (B1604629) ester. libretexts.org

Amino Group Protection : The N-terminus of the second amino acid, in this case, 3-aminopentanoic acid, is already protected by the Boc group. libretexts.org

Coupling : The two protected fragments are coupled together using an activating agent like DCC or, in more modern methods, reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which allows for very fast and efficient coupling. nih.govlibretexts.org

Deprotection : One of the protecting groups is selectively removed to allow for the next coupling step. The Boc group, for instance, is readily cleaved with TFA without affecting a C-terminal benzyl ester, allowing for chain elongation at the N-terminus. libretexts.org

This methodical approach provides a high degree of control, and though often more time-consuming than SPPS, it is highly effective for the controlled synthesis of peptides containing β-amino acid building blocks. beilstein-journals.org

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov 3-Aminopentanoic acid is a key building block in this field because its incorporation fundamentally alters the peptide backbone. nih.govwikipedia.org

Integration into Modified Peptide Backbones and Scaffolds

The defining feature of 3-aminopentanoic acid is the presence of an additional methylene (B1212753) (-CH2-) group in its backbone compared to a natural α-amino acid. When this β-amino acid is incorporated into a peptide chain, it creates an "α/β-peptide" or, if used exclusively, a "β-peptide". wikipedia.org This modification has significant structural consequences:

Increased Flexibility : The longer backbone introduces additional rotatable bonds, potentially increasing the conformational flexibility of the peptide. nih.gov

Altered Side Chain Topography : The spacing between adjacent side chains is increased, which can alter the way the molecule presents its functional groups for interaction with biological targets.

Modified Hydrogen Bonding : The altered backbone changes the register of hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of novel, stable secondary structures not seen in α-peptides. wikipedia.org

Table 2: Comparison of α-Peptide and β-Peptide Backbones

| Feature | α-Peptide Backbone | β-Peptide Backbone (from 3-Aminopentanoic Acid) |

| Repeating Unit | -[NH-CH(R)-CO]- | -[NH-CH(R)-CH₂-CO]- |

| Atoms Between Side Chains | Two (amide N, carbonyl C) | Three (amide N, β-C, carbonyl C) |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolytic enzymes nih.govwikipedia.org |

| Secondary Structures | α-helix, β-sheet, β-turn | 8-helix, 10-helix, 12-helix, 14-helix, sheets, turns wikipedia.org |

This ability to form unique and stable structures makes β-amino acid scaffolds, like those derived from 3-aminopentanoic acid, powerful tools for constructing peptidomimetics with precisely controlled three-dimensional shapes. nih.govresearchgate.net

Role in Mimicking Natural Amino Acid Conformations and Biological Functions

A primary goal of peptidomimetic design is to create molecules that can replicate the biological function of natural peptides. nih.gov Oligomers containing 3-aminopentanoic acid and other β-amino acids, known as foldamers, can adopt well-defined secondary structures that mimic the α-helices and β-sheets of proteins. nih.gov This structural mimicry allows them to bind to protein surfaces and disrupt protein-protein interactions, a key strategy in drug development. nih.gov

Furthermore, a critical functional advantage conferred by the β-amino acid backbone is its exceptional resistance to degradation by proteolytic enzymes. nih.govwikipedia.org Natural peptides are often poor drug candidates because they are rapidly broken down in the body. β-peptides, however, are not recognized by these enzymes, giving them a much longer biological half-life while still mimicking the desired activity of the parent peptide. wikipedia.org

Development of Novel β-Peptides and γ-Peptides Utilizing Pentanoic Acid Scaffolds

The incorporation of building blocks like this compound is central to the development of novel peptide architectures. As a β³-amino acid (where the ethyl side chain is on the β-carbon), it is a fundamental component for synthesizing pure β-peptides or hybrid α/β-peptides. wikipedia.orgethz.ch

β-peptides are known to fold into a variety of unique helical structures, which are defined by the number of atoms in the ring closed by an intramolecular hydrogen bond. wikipedia.org

Table 3: Common Helical Structures in β-Peptides

| Helix Type | Atoms in H-Bonded Ring | Analogy in α-Peptides |

| 8-Helix | 8 | - |

| 10-Helix | 10 | γ-turn |

| 12-Helix | 12 | α-helix (similar turn pitch) |

| 14-Helix | 14 | - |

Application in Drug Discovery and Lead Optimization

The utility of this compound extends significantly into the realm of drug discovery, where it is used as an intermediate or scaffold for creating new therapeutic agents. enamine.netsigmaaldrich.comnih.gov

As a readily available chiral building block, this compound provides a reliable starting point for the synthesis of more complex molecules. sigmaaldrich.comnih.gov Its two functional groups—the carboxylic acid and the Boc-protected amine—allow for sequential and controlled chemical modifications, such as amide bond formation. A notable application, demonstrating the utility of this structural class, involves the synthesis of inhibitors for the mitotic kinesin HSET (KIFC1), a target in cancer therapy. In one study, the closely related building block, 3-((tert-butoxycarbonyl)amino)propanoic acid, was coupled with a thiazole (B1198619) derivative to construct potent HSET inhibitors. nih.gov This highlights how the aminopropanamido-thiazole scaffold, accessible from building blocks like this compound, serves as a viable platform for developing biologically active molecules. nih.gov

Enzyme inhibitors are crucial in treating a wide range of diseases. Aspartic proteases, a family of enzymes involved in conditions from hypertension to viral infections, are prominent drug targets. cambridgemedchemconsulting.comcambridgemedchemconsulting.comresearchgate.net These enzymes utilize a pair of aspartic acid residues to catalyze the hydrolysis of peptide bonds through a tetrahedral transition state. cambridgemedchemconsulting.com A successful strategy in designing inhibitors for these enzymes is to create molecules that mimic this transition state but are non-hydrolyzable. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The β-amino acid structure is well-suited to act as a transition-state analog. iupac.org While the naturally occurring inhibitor pepstatin contains the unique amino acid statine, synthetic β-amino acids like 3-aminopentanoic acid can be incorporated into peptide-like sequences to achieve a similar effect. The extended backbone of the β-amino acid can position key functional groups in a geometry that resembles the tetrahedral intermediate, allowing the inhibitor to bind tightly within the enzyme's active site without being cleaved. nih.gov This principle makes this compound a valuable precursor for the rational design of novel enzyme inhibitors.

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govyoutube.com A PROTAC consists of two ligands—one binding the target protein and one recruiting an E3 ubiquitin ligase—connected by a flexible linker. nih.gov The length and chemical nature of this linker are critical for the PROTAC's ability to form a stable ternary complex and induce protein degradation. nih.gov

Alkyl and poly(ethylene glycol) (PEG) chains are common motifs used in PROTAC linkers. nih.gov Amino acids with alkyl side chains are ideal building blocks for constructing these linkers because they provide a hydrocarbon spacer with functional handles (amine and carboxylic acid) for conjugation. For example, 5-Boc-amino-pentanoic acid, a structural isomer of the title compound, is explicitly marketed as a PROTAC linker for synthesizing degraders of the PRC2 complex. selleckchem.com Given this precedent, this compound is also a highly suitable building block for PROTAC linker synthesis, allowing for the creation of linkers with specific lengths and rigidities to optimize degrader potency.

In drug design, a scaffold is a core molecular structure upon which various chemical groups can be built to create a library of new compounds. This compound serves as a non-peptidic, chiral scaffold. Its defined stereochemistry and the orthogonal reactivity of its functional groups enable the systematic synthesis of new ligands and modulators. By attaching different R-groups to the amine (after deprotection) and the carboxylic acid, chemists can explore the chemical space around a biological target, optimizing binding affinity and selectivity. This approach is fundamental to lead optimization, where a promising initial "hit" compound is structurally modified to improve its drug-like properties.

Contribution to Foldamer Chemistry and Molecular Scaffolding

Foldamers are synthetic oligomers that mimic the ability of proteins and nucleic acids to fold into well-defined three-dimensional structures. units.it They represent a frontier in materials science and medicinal chemistry, offering the potential to create molecules with novel functions.

The creation of new foldamer architectures heavily relies on the use of unnatural building blocks, with β- and γ-amino acids being particularly important. nih.govnih.govresearchgate.net The incorporation of β-amino acids like 3-aminopentanoic acid into an oligomer chain results in unique and predictable secondary structures, such as helices and sheets, that are distinct from those formed by natural α-amino acids. nih.govresearchgate.net The additional methylene group in the backbone of β-amino acids changes the hydrogen-bonding patterns and steric interactions that direct the folding process. nih.govresearchgate.net The chirality and side chains of the constituent β-amino acids dictate the specific geometry and stability of the resulting foldamer. Research has shown that oligomers made from various constrained and acyclic β-amino acids can form stable helical structures, demonstrating the power of these building blocks in molecular scaffolding and the design of complex, functional architectures. nih.gov

Table 2: Summary of Research Applications for this compound and Related Structures This table is interactive. Click on the headers to sort.

| Application Area | Key Finding | Structural Role of Amino Acid | Related Compounds Mentioned | Source |

|---|---|---|---|---|

| Peptidomimetics | Non-natural amino acids introduce conformational constraints, improving stability and dictating structure. | β-amino acid backbone alters peptide geometry. | N/A | nih.gov |

| Biologically Active Molecules | A related building block was used to synthesize potent inhibitors of the mitotic kinesin HSET. | Provides a key structural fragment for amide coupling. | 3-((tert-butoxycarbonyl)amino)propanoic acid | nih.gov |

| Enzyme Inhibition | β-amino acids can act as non-hydrolyzable transition-state analogs for proteases. | Mimics the tetrahedral intermediate in the enzyme active site. | Statine | cambridgemedchemconsulting.comcambridgemedchemconsulting.com |

| PROTAC Technology | Alkyl amino acids are used as linkers to connect the two ends of a PROTAC molecule. | Serves as a versatile building block for linker synthesis. | 5-Boc-amino-pentanoic acid | selleckchem.com |

| Foldamer Chemistry | Oligomers of β-amino acids fold into novel and stable secondary structures like helices. | The β-amino acid backbone directs unique folding patterns. | Cyclically constrained γ-amino acids | nih.gov |

Applications in the Total Synthesis of Complex Natural Products and their Analogues

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures with tailored biological activities. Among these, β-amino acids and their derivatives, such as this compound, serve as invaluable chiral building blocks. The tert-butoxycarbonyl (Boc) protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions, providing a robust strategy for the controlled elaboration of intricate molecules. nih.gove-bookshelf.de While direct examples of the total synthesis of complex natural products explicitly employing this compound are not prominently featured in readily accessible literature, its utility can be inferred from the synthesis of analogous structures and the general importance of β-amino acids in natural product synthesis.

Chiral β-amino acids are fundamental components of numerous biologically active natural products and pharmaceuticals. nih.gov Their incorporation can significantly influence the conformational properties and biological activities of the resulting molecules. The development of stereoselective synthetic routes to β-amino acids is therefore of considerable interest to the scientific community. nih.govnih.gov Methodologies such as the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters and the hydrogenation of enamines are commonly used to prepare these valuable building blocks. nih.gov

The application of Boc-protected β-amino acids is particularly evident in the synthesis of peptide-based natural products and their analogues. For instance, in the synthesis of cyclic peptides, which often exhibit enhanced metabolic stability and receptor affinity compared to their linear counterparts, Boc-protected amino acids are crucial for the stepwise assembly of the peptide backbone. nih.govrsc.orgresearchgate.net The synthesis of analogues of natural products like the cryptophycins and dolastatins, potent anticancer agents, often involves the modification of their β-amino acid components to probe structure-activity relationships. e-bookshelf.denih.govresearchgate.netuni-tuebingen.de Although these examples may not specifically use this compound, the underlying synthetic strategies highlight the potential for its incorporation to generate novel analogues with potentially improved therapeutic properties.

The table below illustrates the types of natural products and their analogues where a building block like this compound could be conceptually applied, based on the presence of similar β-amino acid moieties in their structures.

| Natural Product Class | Representative Example(s) | β-Amino Acid Moiety | Potential Application of this compound |

| Cyclic Depsipeptides | Jasplakinolide nih.govnih.gov, Microsclerodermins nih.govnih.gov | Various complex β-amino acids | As a building block for the synthesis of simplified or novel analogues to modulate biological activity. |

| Antimitotic Agents | Cryptophycins nih.govresearchgate.net, Dolastatins e-bookshelf.deuni-tuebingen.de | (2R)-3-amino-2-methylpropanoic acid, Dolaisoleucine, Dolaproine | To create analogues with altered side chains for structure-activity relationship studies. |

| Alkaloids | Sedum Alkaloids rsc.org, Azaspirene nih.gov | β-amino acid precursors | In the formal or total synthesis to construct the core heterocyclic structures. |

The research findings in the synthesis of such complex molecules underscore the importance of having a diverse toolbox of chiral building blocks. The development of efficient and stereoselective syntheses for compounds like this compound is a critical endeavor that directly supports the advancement of medicinal chemistry and drug discovery by enabling the creation of novel molecular entities inspired by nature. uiowa.edu

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling